molecular formula C16H18N4 B12912923 N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-18-8

N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12912923
CAS No.: 787591-18-8
M. Wt: 266.34 g/mol
InChI Key: CECPLRHNMCHBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine is a synthetic small molecule belonging to the class of imidazo[1,2-a]pyrazin-8-ylamines, which are recognized in scientific literature for their potential in medicinal chemistry and drug discovery research . This compound features a characteristic imidazo[1,2-a]pyrazine core structure, a fused heterobicyclic system consisting of an imidazole ring fused to a pyrazine ring, substituted with a methylamino group at the 8-position and a 4-isopropylphenyl group at the 3-position . Compounds within this structural class have demonstrated significant research interest due to their potential as kinase inhibitors, with some analogues specifically investigated for the inhibition of Bruton's tyrosine kinase (Btk) and cyclin-dependent kinase 2 (CDK2) . The inhibition of these kinases is a prominent mechanism of action explored in various research areas, making this chemical class a valuable template for developing research tools . As an experimental compound, it is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

CAS No.

787591-18-8

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-methyl-3-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H18N4/c1-11(2)12-4-6-13(7-5-12)14-10-19-16-15(17-3)18-8-9-20(14)16/h4-11H,1-3H3,(H,17,18)

InChI Key

CECPLRHNMCHBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

Preparation Methods

Heterocyclization Approach

  • The core imidazo[1,2-a]pyrazine ring system is typically synthesized via heterocyclization reactions involving appropriate aminopyrazine precursors and aldehydes or ketones.
  • A common route involves the condensation of 2-aminopyrazine derivatives with α-haloketones or α-ketoaldehydes, followed by cyclization under acidic or basic conditions.
  • This method allows for the introduction of various substituents at the 3-position by selecting different aryl or alkyl ketones/aldehydes.

Functional Group Modifications

  • After constructing the core, the 8-amine group can be introduced or modified by nucleophilic substitution or reductive amination.
  • N-methylation of the amine is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • The 4-(propan-2-yl)phenyl substituent at the 3-position is introduced either by using the corresponding aryl ketone in the cyclization step or by cross-coupling reactions post-cyclization.

Specific Preparation Methods for N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine

Literature-Reported Synthetic Route (Patent WO2005014599A1)

  • The patent describes the synthesis of imidazo[1,2-a]pyrazin-8-ylamines with various substitutions.
  • The general method involves:
    • Starting from 6,8-dihalogenated imidazo[1,2-a]pyrazine intermediates.
    • Nucleophilic aromatic substitution with anilines bearing the desired 4-(propan-2-yl)phenyl group.
    • Subsequent methylation of the amine at the 8-position.
  • Reaction conditions typically include heating in polar aprotic solvents such as N,N-dimethylacetamide with bases like potassium carbonate.
  • Purification is achieved by extraction and flash chromatography.

Iodine-Promoted Cyclocondensation (ACS Omega, 2020)

  • A more recent and environmentally friendly method involves iodine-catalyzed dehydrogenative cyclocondensation of 2-aminopyrazines with aryl ketones in aqueous media.
  • This method avoids hazardous solvents and harsh conditions.
  • The reaction proceeds efficiently "on water" or in micellar media at moderate temperatures.
  • The iodine catalyst promotes α-iodination of the ketone followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazine core.
  • This method is scalable and has been demonstrated for gram-scale synthesis of related compounds.
  • The 4-(propan-2-yl)phenyl substituent can be introduced by using 4-(propan-2-yl)acetophenone as the aryl ketone component.

Cross-Coupling and Substitution Reactions

  • Alternative methods include Suzuki or Buchwald-Hartwig cross-coupling reactions to install the 4-(propan-2-yl)phenyl group at the 3-position after forming a halogenated imidazo[1,2-a]pyrazine intermediate.
  • These palladium-catalyzed reactions allow for high regioselectivity and functional group tolerance.
  • Subsequent amination and methylation steps complete the synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Nucleophilic Aromatic Substitution (Patent WO2005014599A1) 6,8-dihalogenated imidazo[1,2-a]pyrazine, 4-(propan-2-yl)aniline, K2CO3, DMA, heat Well-established, versatile for substitutions Requires halogenated intermediates, organic solvents
Iodine-Promoted Cyclocondensation (ACS Omega, 2020) 2-aminopyrazine, 4-(propan-2-yl)acetophenone, I2 catalyst, water, moderate heat Green chemistry, aqueous media, scalable Catalyst loading relatively high (30 mol%), reaction time
Cross-Coupling (Suzuki/Buchwald-Hartwig) Halogenated imidazo[1,2-a]pyrazine, arylboronic acid or amine, Pd catalyst, base High selectivity, broad substrate scope Requires expensive catalysts, inert atmosphere General literature methods

Detailed Research Findings and Notes

  • The iodine-promoted method represents a significant advancement in the synthesis of imidazo[1,2-a]pyrazines, offering a more sustainable and operationally simple approach compared to traditional methods requiring dry organic solvents and metal catalysts.
  • The nucleophilic aromatic substitution method remains valuable for introducing complex aniline substituents, especially when halogenated intermediates are readily available.
  • Cross-coupling methods provide flexibility for late-stage functionalization but may be less cost-effective for large-scale synthesis.
  • Methylation of the 8-amine is generally performed after core formation to avoid side reactions and ensure regioselectivity.
  • Purification techniques commonly involve extraction, drying over sodium sulfate, and flash chromatography using ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and the imidazo[1,2-a]pyrazine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine and related compounds:

Compound Name Core Structure Substituents Biological Target/Activity Molecular Weight (g/mol) Key References
This compound Imidazo[1,2-a]pyrazine - 3-(4-isopropylphenyl)
- 8-N-methylamine
Kinase inhibition (inferred) ~323.4 (estimated)
6-(6-Aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}imidazo[1,2-a]pyrazin-8-amine (Lanraplenib) Imidazo[1,2-a]pyrazine - 6-aminopyrazine
- 8-N-(4-(oxetan-3-yl-piperazinyl)phenyl)
Tyrosine kinase inhibitor (clinical use) 410.48
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine (SC9) Imidazo[1,2-a]pyrazine - 6-(2-fluorophenyl)
- 8-N-(pyridin-3-ylmethyl)
Kinase inhibition (preclinical) 335.34
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (Cpd S8) Imidazo[1,2-a]pyridine - Imidazo[1,2-a]pyridine core
- 4-chlorophenyl and benzamide substituents
Undisclosed (ADME studies reported) 377.84
6-(1H-Indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine Imidazo[1,2-a]pyrazine - 6-indole
- 8-N-(4-morpholinophenyl)
Anticancer candidate (early-stage research) 410.48

Key Research Findings and Limitations

Structural Diversity: Modifications at positions 3, 6, and 8 of the imidazo[1,2-a]pyrazine core dictate target selectivity. For example, lanraplenib’s 6-aminopyrazine group enables interactions with ATP-binding pockets, while the target compound’s isopropylphenyl group may favor hydrophobic binding sites .

Metabolic Stability : Compounds with oxetane (lanraplenib) or morpholine () substituents exhibit improved metabolic stability over alkyl-substituted derivatives due to reduced cytochrome P450 oxidation .

Gaps in Data: Direct pharmacological data for the target compound are absent in the provided evidence.

Biological Activity

N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the imidazopyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyDetails
CAS No. 787590-84-5
Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
IUPAC Name N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
InChI Key CZLMUBOUIKRVTG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression and immune responses.

  • Kinase Inhibition : The compound has demonstrated significant inhibitory effects on various kinases, including ENPP1, which negatively regulates the cGAS-STING pathway. Inhibitors like this compound can stimulate immune responses in cancer therapy by enhancing the expression of downstream target genes such as IFNB1 and CXCL10 .
  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit antimicrobial properties against various pathogens. The structure of this compound suggests it may possess similar activities, although specific data on its antimicrobial efficacy is limited .

Biological Assays and Efficacy

Research on the biological activity of this compound includes various in vitro assays that evaluate its potency and selectivity:

  • IC50 Values : The compound exhibits potent inhibitory activity against specific kinases with IC50 values reported in the nanomolar range. For instance, similar compounds have shown IC50 values as low as 5.70 nM against ENPP1 .

Case Studies

  • Cancer Immunotherapy : In a study focused on enhancing immune responses in cancer treatment, derivatives similar to this compound were evaluated for their ability to inhibit ENPP1. The results indicated substantial tumor growth inhibition when combined with anti-PD-1 antibodies in murine models .
  • Antileishmanial Activity : Another study explored the antileishmanial properties of imidazo[1,2-a]pyrazines, highlighting their potential in treating Leishmania infections. While specific data on this compound was not available, related compounds demonstrated significant efficacy against various strains of Leishmania .

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : A common method involves the condensation of 3-isopropylbenzaldehyde with 2-aminopyrazine under catalytic conditions to form the imidazo[1,2-a]pyrazine core.
  • Methylation : The resulting intermediate can then be methylated using methyl iodide to yield the final product.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.